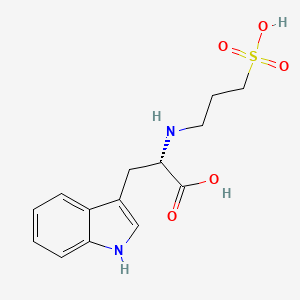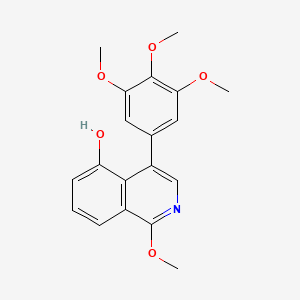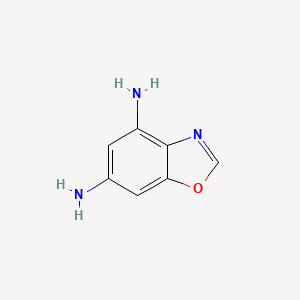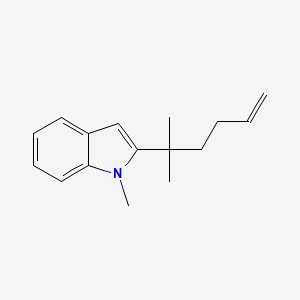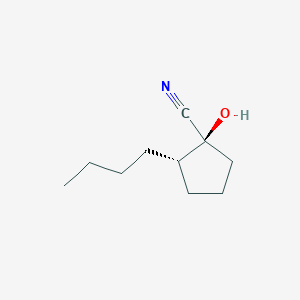
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring, a butyl group, a hydroxyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Hydroxyl Group Addition: The hydroxyl group can be added through hydroxylation reactions, often using oxidizing agents.
Nitrile Group Addition: The nitrile group can be introduced through cyanation reactions, typically using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products
Oxidation: Formation of (1S,2S)-2-butyl-1-oxocyclopentane-1-carbonitrile.
Reduction: Formation of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-amine.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-butyl-1-hydroxycyclopentane-1-carbonitrile: A stereoisomer with different spatial arrangement.
(1S,2S)-2-methyl-1-hydroxycyclopentane-1-carbonitrile: A compound with a methyl group instead of a butyl group.
(1S,2S)-2-butyl-1-hydroxycyclohexane-1-carbonitrile: A compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds.
Propiedades
Número CAS |
834885-80-2 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-2-3-5-9-6-4-7-10(9,12)8-11/h9,12H,2-7H2,1H3/t9-,10+/m0/s1 |
Clave InChI |
BPGMMOKNYWTRSX-VHSXEESVSA-N |
SMILES isomérico |
CCCC[C@H]1CCC[C@]1(C#N)O |
SMILES canónico |
CCCCC1CCCC1(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
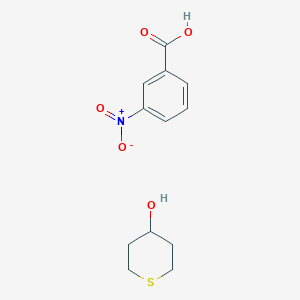
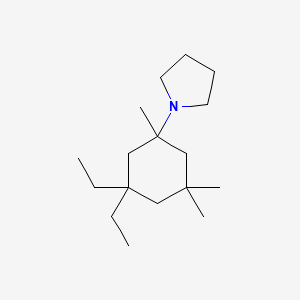
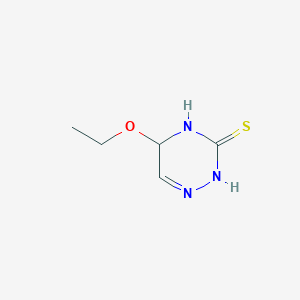
![4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine](/img/structure/B12533388.png)
![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
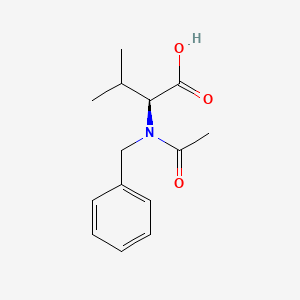
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide](/img/structure/B12533413.png)
